4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
CAS No.: 1823324-74-8
Cat. No.: VC3029437
Molecular Formula: C10H7F2NO
Molecular Weight: 195.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823324-74-8 |
|---|---|
| Molecular Formula | C10H7F2NO |
| Molecular Weight | 195.16 g/mol |
| IUPAC Name | 4,6-difluoro-1-methylindole-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H7F2NO/c1-13-3-2-6-9(13)4-8(11)7(5-14)10(6)12/h2-5H,1H3 |
| Standard InChI Key | NEXOMCORLFUQOE-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C(=C(C=C21)F)C=O)F |
| Canonical SMILES | CN1C=CC2=C(C(=C(C=C21)F)C=O)F |
Introduction
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two fluorine atoms at positions 4 and 6, a methyl group at position 1, and an aldehyde group at position 5 on the indole ring. This unique structure imparts specific chemical properties that make it significant in various fields, particularly medicinal chemistry and materials science.
Synthesis
The synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde typically involves several steps, requiring careful control of reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed to enhance production efficiency. Common reagents used in the synthesis include phosphorus oxychloride for generating Vilsmeier reagents, which are crucial for introducing the aldehyde functionality.
Chemical Reactions and Interactions
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde can undergo several types of chemical reactions, highlighting its versatility in synthetic chemistry and potential for further modifications. The compound interacts significantly with cytochrome P450 enzymes, which are critical for the metabolism of xenobiotics and endogenous compounds. This interaction suggests that it may influence drug metabolism pathways, potentially leading to altered pharmacokinetics or toxicity profiles in biological systems.
Biological Activities and Applications
The compound's biological activities are primarily attributed to its interaction with various enzymes and cellular pathways. It has potential applications in medicinal chemistry, particularly in the development of drugs that modulate cytochrome P450 enzymes. Additionally, its unique structure makes it a valuable building block for synthesizing more complex indole derivatives with potential therapeutic applications.
Research Findings and Future Directions
Research on 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is ongoing, with a focus on its potential biological activities and applications in medicinal chemistry. Future studies may explore its interactions with other enzymes and its role in modulating cellular signaling pathways. The compound's stability and bioavailability, enhanced by the presence of fluorine atoms, make it an attractive candidate for further investigation in drug development.
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